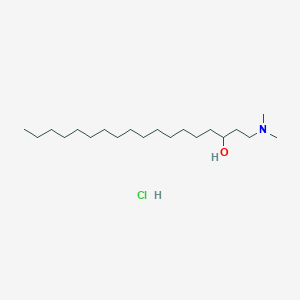
1-(Dimethylamino)octadecan-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)octadecan-3-ol;hydrochloride is a chemical compound with a long carbon chain and a dimethylamino group attached to the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)octadecan-3-ol;hydrochloride typically involves the reaction of octadecan-3-ol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)octadecan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-(Dimethylamino)octadecan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions and lipid metabolism.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)octadecan-3-ol;hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, affecting their function and activity. The long carbon chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Dimethylamino)hexadecan-3-ol;hydrochloride
- 1-(Dimethylamino)octadecan-2-ol;hydrochloride
- 1-(Dimethylamino)octadecan-4-ol;hydrochloride
Uniqueness
1-(Dimethylamino)octadecan-3-ol;hydrochloride is unique due to its specific position of the dimethylamino group on the third carbon atom, which influences its chemical reactivity and interaction with biological systems. This positional specificity can result in different biological activities and applications compared to similar compounds with the dimethylamino group at different positions.
Propriétés
Numéro CAS |
88552-93-6 |
|---|---|
Formule moléculaire |
C20H44ClNO |
Poids moléculaire |
350.0 g/mol |
Nom IUPAC |
1-(dimethylamino)octadecan-3-ol;hydrochloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21(2)3;/h20,22H,4-19H2,1-3H3;1H |
Clé InChI |
ORDYSMJTHKDBBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCN(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















